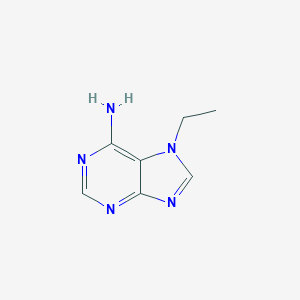

7-Ethyl-7h-purin-6-amine

描述

Structure

3D Structure

属性

IUPAC Name |

7-ethylpurin-6-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H9N5/c1-2-12-4-11-7-5(12)6(8)9-3-10-7/h3-4H,2H2,1H3,(H2,8,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HCTWNRRHYBYREK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C=NC2=NC=NC(=C21)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H9N5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00947143 | |

| Record name | 7-Ethyl-7H-purin-6-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00947143 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

163.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

24309-36-2 | |

| Record name | 7H-Purin-6-amine, 7-ethyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0024309362 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 7-Ethyl-7H-purin-6-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00947143 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Comprehensive Analysis of the Biological Activities and Pharmacological Potential of 7 Ethyl 7h Purin 6 Amine Analogues

Antineoplastic and Cytotoxic Potentials

Analogues of 7-Ethyl-7H-purin-6-amine have shown notable efficacy in combating various cancer cells, primarily through their cytotoxic effects and their ability to induce programmed cell death.

Efficacy against Diverse Cancer Cell Lines

Derivatives of the 7H-purine structure have been systematically evaluated against a panel of human cancer cell lines, demonstrating a broad range of cytotoxic activity. The efficacy of these compounds is often quantified by their half-maximal inhibitory concentration (IC50), which represents the concentration of a drug that is required for 50% inhibition in vitro.

A series of 6,7-disubstituted-7H-purine derivatives were synthesized and tested for their in-vitro cytotoxic activity against breast cancer cell lines. Notably, compounds 10i and 10r displayed significant anti-proliferative effects against lapatinib-resistant cell lines BT-474/L and SKBR-3/L, with IC50 values ranging from 1.682 to 2.236 µM. Another compound, 8e , exhibited potent cytotoxic activity against BT-474 and SKBR3 cells with IC50 values of 2.26 ± 0.37 µM and 2.17 ± 0.45 µM, respectively indexcopernicus.com. These findings highlight the potential of these analogues to overcome acquired resistance to existing cancer therapies.

Further studies on other purine (B94841) analogues have also demonstrated their cytotoxic potential across a diverse range of cancer cell lines. For instance, certain N-[ω-(purin-6-yl)aminoalkanoyl] derivatives have shown high cytotoxic activity against 4T1 murine mammary carcinoma, COLO201 human colorectal adenocarcinoma, SNU-1 human gastric carcinoma, and HepG2 human hepatocellular carcinoma cells. The presence of both a purine fragment and a difluorobenzoxazine moiety connected by a linker of a specific length was found to be crucial for their cytotoxic activity.

The table below summarizes the cytotoxic activities of selected this compound analogues and related purine derivatives against various cancer cell lines.

| Compound ID | Cancer Cell Line | IC50 (µM) |

| 10i | BT-474/L (Lapatinib-resistant Breast Cancer) | 1.682 - 2.236 |

| 10r | SKBR-3/L (Lapatinib-resistant Breast Cancer) | 1.682 - 2.236 |

| 8e | BT-474 (Breast Cancer) | 2.26 ± 0.37 |

| 8e | SKBR3 (Breast Cancer) | 2.17 ± 0.45 |

Induction of Programmed Cell Death Pathways (Apoptosis)

A key mechanism through which this compound analogues exert their anticancer effects is the induction of apoptosis, or programmed cell death. This process is a critical component of development and tissue homeostasis, and its dysregulation is a hallmark of cancer.

Research has shown that certain 6,7-disubstituted-7H-purine derivatives can induce apoptosis in cancer cells. For example, compound 10r was found to effectively trigger apoptosis in both lapatinib-sensitive and resistant BT-474 and SKBR-3 breast cancer cells. This was accompanied by the selective downregulation of EGFR/HER2 and their downstream signaling regulators, ERK1/2 and AKT. Similarly, compound 8e was shown to induce apoptosis in 79% of SKBR3 cells, a rate comparable to the established drug lapatinib (B449) indexcopernicus.com. The apoptotic response was confirmed by DNA fragmentation analysis, a characteristic feature of apoptosis indexcopernicus.com.

Furthermore, some 2,6,9-trisubstituted purine derivatives have been found to selectively block the proliferation of acute myeloid leukemia (AML) cell lines harboring FLT3-ITD mutations. The lead compound in this series, 7d , suppressed the phosphorylation of FLT3 and its downstream signaling pathways, leading to G1 cell cycle arrest and subsequent apoptosis. Another compound, 7h , was also demonstrated to induce apoptosis and cause cell cycle arrest at the S-phase in HL-60 cells.

The induction of apoptosis by these purine analogues is often linked to their ability to interfere with critical cellular processes. Nucleoside analogs, a class of compounds to which these purine derivatives are related, can affect the structural integrity of DNA after being incorporated during replication or repair. This leads to stalled replication forks and the activation of DNA damage sensors, which in turn can initiate apoptotic signaling pathways if the damage is too severe to be repaired nih.gov.

Antiviral Efficacy of this compound Derivatives

In addition to their anticancer properties, derivatives of this compound have demonstrated promising antiviral activity against a range of human pathogens.

Activity against Human Herpesviruses

Several studies have evaluated the efficacy of various compounds, including purine analogues, against different types of human herpesviruses (HHV). For instance, a range of antiviral compounds were tested for their activity against human herpesvirus type 6 (HHV-6), type 7 (HHV-7), and type 8 (HHV-8) nih.gov.

While specific data on this compound derivatives is limited in the provided search results, the broader class of nucleoside phosphonates, which share structural similarities, have shown significant anti-herpesvirus activity. For example, (S)-1-[(3-hydroxy-2-phosphonylmethoxy)propyl]cytosine (cidofovir) and its cyclic derivative were found to be highly active against HHV-6A, HHV-6B, and HHV-7 nih.gov. The hexadecyloxypropyl (HDP) esters of certain phosphonomethoxyethyl nucleoside phosphonates, such as 9-(phosphonomethoxyethyl)-2,6-diaminopurine (PME-DAP), were substantially more active than the unmodified compounds against herpes simplex virus and cytomegalovirus.

The table below presents the antiviral activity of selected compounds against human herpesviruses, providing a reference for the potential efficacy of this compound analogues.

| Compound | Virus | EC50 (µg/mL) |

| (S)-HPMPC (Cidofovir) | HHV-6A | ~0.3 |

| (S)-HPMPC (Cidofovir) | HHV-6B | ~1.2 |

| (S)-HPMPC (Cidofovir) | HHV-7 | ~3.0 |

| Ganciclovir | HHV-6A | 0.65 |

| Ganciclovir | HHV-6B | 1.33 |

Inhibition of Influenza Virus Replication

The influenza virus remains a significant global health threat, and the development of new antiviral agents is a continuous effort. Some research has focused on inhibiting the replication of the influenza virus by targeting host enzymes. For example, a novel benzo-heterocyclic amine derivative, N30, was found to inhibit influenza virus replication by depressing the activity of inosine-5'-monophosphate dehydrogenase (IMPDH), an enzyme involved in the synthesis of guanine (B1146940) nucleotides nih.gov. This approach of targeting host factors could potentially be applicable to this compound derivatives.

Other strategies involve modifying existing antiviral drugs. Novel secondary amine derivatives of oseltamivir (B103847) have been designed and shown to significantly reduce the plaque size of seasonal influenza A and B viruses nih.gov. While direct studies on this compound analogues against the influenza virus were not prominent in the search results, the diverse strategies being employed suggest potential avenues for future research with this class of compounds.

Spectrum of Activity against Other Viral Pathogens (e.g., Dengue Virus)

The antiviral potential of purine analogues extends to other significant viral pathogens like the Dengue virus (DENV). Natural compounds and their analogues are being explored as a source of antiviral agents against DENV nih.gov. The development of antivirals against DENV involves targeting either viral components or host factors essential for the virus's lifecycle hksmp.comresearchgate.net.

While specific data for this compound analogues against DENV is not detailed in the provided search results, the general class of nucleoside and non-nucleoside inhibitors has shown promise. These inhibitors can target various stages of the viral life cycle, including entry, replication, and assembly. The search for broad-spectrum flavivirus inhibitors is an active area of research, and it is plausible that derivatives of this compound could be evaluated for their efficacy against DENV and other related viruses.

Antimycobacterial Properties

The emergence of drug-resistant strains of Mycobacterium tuberculosis necessitates the development of novel therapeutic agents. Purine analogues have been a subject of interest in this area, with substitutions at various positions of the purine scaffold leading to compounds with potent antimycobacterial activity.

Inhibitory Effects on Mycobacterium tuberculosis

Studies on purine analogues have demonstrated that modifications at the 7-position can significantly influence their activity against Mycobacterium tuberculosis. For instance, 7-deazapurine and 8-aza-7-deazapurine analogues have been reported to exhibit excellent antimycobacterial activities nih.gov. The substitution of the nitrogen atom at the 7-position with a carbon atom in 7-deazapurine analogues can alter the electronic properties and metabolic stability of the molecule, potentially enhancing its inhibitory effects.

Flexible analogues of 8-aza-7-deazapurine nucleosides have also been investigated for their antimycobacterial properties. Two such analogues demonstrated the ability to inhibit the growth of M. smegmatis, a non-pathogenic model for M. tuberculosis, with MIC99 values of 13 µg/mL and 50 µg/mL nih.govmdpi.com. Furthermore, other related analogues showed direct inhibitory activity against M. tuberculosis H37Rv, with MIC99 values of 20 µg/mL and 40 µg/mL nih.govmdpi.comresearchgate.net. These findings suggest that the 7-deaza modification, in combination with other structural features, can yield compounds with significant antimycobacterial potential.

Table 1: Antimycobacterial Activity of 7-Deazapurine Analogues

| Compound Type | Target Organism | Activity Metric | Value | Reference |

|---|---|---|---|---|

| 8-aza-7-deazapurine nucleoside analogue | M. smegmatis mc2 155 | MIC99 | 13 µg/mL | nih.govmdpi.com |

| 8-aza-7-deazapurine nucleoside analogue | M. smegmatis mc2 155 | MIC99 | 50 µg/mL | nih.govmdpi.com |

| 8-aza-7-deazapurine analogue | M. tuberculosis H37Rv | MIC99 | 20 µg/mL | nih.govmdpi.comresearchgate.net |

| 8-aza-7-deazapurine analogue | M. tuberculosis H37Rv | MIC99 | 40 µg/mL | nih.govmdpi.comresearchgate.net |

Targeting Essential Mycobacterial Enzymes (e.g., DprE1)

While direct evidence of this compound or its close analogues targeting specific mycobacterial enzymes is not yet available, the broader class of purine analogues is known to interfere with various essential cellular processes. The antimycobacterial activity of purine derivatives often stems from their ability to inhibit enzymes involved in nucleic acid synthesis or other vital metabolic pathways.

One of the validated drug targets in Mycobacterium tuberculosis is decaprenylphosphoryl-β-D-ribose 2'-epimerase (DprE1), an enzyme crucial for the biosynthesis of the mycobacterial cell wall component, arabinogalactan. While no studies have explicitly linked 7-substituted purine analogues to DprE1 inhibition, the exploration of novel scaffolds for DprE1 inhibitors is an active area of research. Given the structural diversity and demonstrated antimycobacterial potential of purine analogues, it is plausible that certain derivatives could be designed to target this essential enzyme. Further research is warranted to investigate the specific molecular targets of antimycobacterial 7-substituted purine analogues, including their potential interaction with DprE1.

Immunomodulatory Effects

Beyond their direct antimicrobial actions, certain purine analogues have been shown to possess immunomodulatory properties that could contribute to their therapeutic potential.

Regulation of Immune Cell Proliferation

The ability of purine analogues to modulate immune cell functions is a well-established phenomenon, primarily in the context of cancer and autoimmune diseases. While specific data on the effect of this compound analogues on immune cell proliferation is scarce, the broader class of purine derivatives is known to influence lymphocyte proliferation. This is often achieved by interfering with purine metabolism, which is essential for the rapid proliferation of immune cells during an immune response.

Modulation of Pro-Inflammatory Cytokine Production (e.g., TNF-α)

A significant finding in the context of immunomodulation by 7-substituted purine analogues is their ability to activate Toll-like receptor 7 (TLR7). Studies have shown that guanosine (B1672433) analogues, including 7-deazaguanosine (B17050) and 7-methylguanosine, can act as agonists for TLR7 nih.govuniprot.orgnih.govpnas.orgresearchgate.net. TLR7 is an endosomal receptor that recognizes single-stranded RNA, and its activation triggers a signaling cascade that leads to the production of pro-inflammatory cytokines.

Specifically, the activation of TLR7 by these guanosine analogues has been demonstrated to induce the production of Tumor Necrosis Factor-alpha (TNF-α), as well as other cytokines like Interleukin-6 (IL-6) and Interleukin-12 (IL-12), in various immune cells, including mouse splenocytes and bone marrow-derived macrophages, and human peripheral blood leukocytes nih.govuniprot.org. This suggests a potential mechanism by which 7-substituted purine analogues could enhance the host's innate immune response to pathogens like Mycobacterium tuberculosis.

Table 2: Immunomodulatory Effects of 7-Substituted Guanosine Analogues via TLR7 Activation

| Compound | Immune Cell Type | Cytokine Induced | Receptor | Reference |

|---|---|---|---|---|

| 7-deazaguanosine | Mouse splenocytes, Bone marrow-derived macrophages, Human peripheral blood leukocytes | TNF-α, IL-6, IL-12 | TLR7 | nih.govuniprot.org |

Enzyme Modulation and Receptor Interaction Studies

The pharmacological effects of purine analogues are mediated through their interaction with a variety of enzymes and receptors. While specific targets for this compound have not been identified, research on related compounds provides insights into potential mechanisms of action.

As discussed in the previous section, a key receptor interaction for 7-substituted guanosine analogues is with Toll-like receptor 7 (TLR7) nih.govuniprot.orgnih.govpnas.orgresearchgate.net. This interaction is a critical driver of their immunomodulatory effects.

In terms of enzyme modulation, the broader class of purine analogues has been shown to inhibit various enzymes. For instance, some purine derivatives act as inhibitors of topoisomerase II, an enzyme essential for DNA replication and repair. Others are known to inhibit purine nucleoside phosphorylase (PNP), an enzyme involved in the purine salvage pathway. The inhibition of such fundamental enzymes can have profound effects on cell growth and proliferation, which is the basis for the use of some purine analogues in cancer chemotherapy.

Further investigations are required to elucidate the specific enzyme and receptor interactions of this compound and its analogues to fully understand their pharmacological potential, both as antimycobacterial agents and as modulators of the immune response.

Inhibition of Phosphoinositide 3-Kinase Delta (PI3Kδ)

Analogues of this compound have been investigated for their potential to inhibit phosphoinositide 3-kinase delta (PI3Kδ), a key enzyme in the PI3K/Akt signaling pathway that is often dysregulated in various diseases, including certain cancers and inflammatory conditions. While direct inhibitory activity of this compound on PI3Kδ is not extensively documented, the purine core is a common feature in many PI3Kδ inhibitors.

Research into novel PI3Kδ inhibitors has led to the development of complex molecules that incorporate a purine or a purine-like moiety as a hinge-binding element. For instance, a series of 6-aryl substituted 4-pyrrolidineaminoquinazoline derivatives were designed and evaluated as potent PI3Kδ inhibitors. In this series, compounds such as 12d , 20a , and 20c demonstrated significant inhibitory activity against PI3Kδ, with IC50 values of 4.5, 2.7, and 3.1 nM, respectively. These values are comparable to the known PI3Kδ inhibitor idelalisib (B1684644) (IC50 = 2.7 nM). Furthermore, these compounds exhibited favorable selectivity for PI3Kδ over other PI3K isoforms (PI3Kα, PI3Kβ, and PI3Kγ) and showed anti-proliferative effects against several human B cell lines.

The following table summarizes the PI3Kδ inhibitory activity of these analogue compounds.

| Compound | PI3Kδ IC50 (nM) |

| 12d | 4.5 |

| 20a | 2.7 |

| 20c | 3.1 |

| Idelalisib | 2.7 |

Molecular docking studies have suggested that these potent compounds form key hydrogen bonding interactions within the PI3Kδ active site, which may account for their strong inhibitory effects. The development of such purine-based analogues highlights the importance of this scaffold in the design of selective PI3Kδ inhibitors.

Cyclin-Dependent Kinase (CDK) Inhibition Profile

The purine scaffold is a well-established pharmacophore for the inhibition of cyclin-dependent kinases (CDKs), which are crucial regulators of the cell cycle. Aberrant CDK activity is a hallmark of cancer, making CDK inhibitors a promising class of anti-cancer therapeutics. Analogues of this compound have been explored in the context of CDK inhibition, with a focus on achieving selectivity for specific CDK isoforms.

Structure-activity relationship (SAR) studies on 2-arylaminopurines have provided insights into the features that govern their CDK inhibitory potency and selectivity. The substitution at the C6 position of the purine ring has been shown to be critical. For example, the introduction of an ethyl group at the 6-position of a 2-arylaminopurine derivative was found to decrease CDK2 inhibitory activity approximately 10-fold when compared to a 6-ethoxypurine (B95773) analogue. This suggests that both the electronic and steric properties of the substituent at this position play a significant role in the interaction with the ATP-binding pocket of CDK2.

In the pursuit of selective CDK2 inhibitors, a variety of 6-substituted 2-(4′-sulfamoylanilino)purines have been synthesized. These efforts aimed to exploit a lipophilic pocket near the ATP ribose binding site of CDK2. This approach has led to the identification of compounds with significant selectivity for CDK2 over CDK1. One notable example is a compound that demonstrated high potency against CDK2 with an IC50 of 0.044 μM, while being approximately 2000-fold less active against CDK1 (IC50 = 86 μM).

The table below presents data on the CDK inhibitory activity of selected purine analogues.

| Compound | CDK2 IC50 (μM) | CDK1 IC50 (μM) | Selectivity (CDK1/CDK2) |

| 6-biphenyl-3-yl derivative | 0.044 | 86 | ~1955 |

Crystallographic studies of these inhibitors in complex with CDKs have revealed that the inhibitor can stabilize a specific conformation of the glycine-rich loop that forms part of the ATP ribose binding pocket. This conformation is preferred in CDK2 but not observed in CDK1, providing a structural basis for the observed selectivity.

Interactions with Heat Shock Protein 90 (Hsp90)

Heat shock protein 90 (Hsp90) is a molecular chaperone that plays a critical role in the stability and function of numerous client proteins, many of which are oncoproteins involved in cancer development and progression. The inhibition of Hsp90 leads to the degradation of these client proteins, making it an attractive target for cancer therapy. The purine scaffold has been successfully utilized to develop potent Hsp90 inhibitors.

The discovery of PU3, a purine-based Hsp90 inhibitor, initiated significant medicinal chemistry efforts to optimize this scaffold. PU3 itself binds to the N-terminal ATP-binding pocket of Hsp90. Co-crystal structures have shown that the purine ring of these inhibitors occupies the same position as the adenine (B156593) ring of ADP, with the C6-NH2 group forming a crucial hydrogen bond with Asp93 of Hsp90.

Structure-activity relationship studies have explored modifications at various positions of the purine ring. For instance, the nature of the substituent at the N9 position and the linker at the C8 position have been extensively investigated to enhance potency and improve physicochemical properties. Analogues with short alkyl chains (e.g., ethyl, n-propyl) at the N9 position often exhibit similar activities. The introduction of fluorine at the C2 position of the purine ring has been shown to increase both potency and water solubility, likely by enhancing the hydrogen-donating potential of the C6-NH2 group.

The biological effects of these purine-scaffold Hsp90 inhibitors have been demonstrated in various cancer cell lines. For example, in breast cancer cells, these compounds can induce the degradation of key oncoproteins such as HER2, HER3, and Raf-1 at micromolar concentrations. This leads to anti-proliferative effects and cell cycle arrest, often in the G1 phase.

The following table provides examples of purine-based Hsp90 inhibitors and their activities.

| Compound | Hsp90 Binding (EC50) | Biological Effect |

| PU3 | 15-20 μM | Degradation of oncoproteins in breast cancer cells |

| 8-arylsulfanyl derivative | 30 nM | Potent Hsp90 binding and induction of Her2 degradation |

These findings underscore the versatility of the purine scaffold in designing effective Hsp90 inhibitors for cancer treatment.

Probing Nucleic Acid Metabolizing Enzymes

Purine analogues can exert their biological effects by interfering with the synthesis and metabolism of nucleic acids. taylorandfrancis.com These compounds can mimic endogenous purines and be processed by enzymes involved in nucleotide synthesis, leading to the formation of fraudulent nucleotides. These altered nucleotides can then inhibit key enzymes in the purine biosynthesis pathway or be incorporated into DNA and RNA, disrupting their function. taylorandfrancis.comnih.gov

The metabolism of purine antimetabolites typically involves their conversion to nucleotide analogues by enzymes such as hypoxanthine-guanine phosphoribosyltransferase (HGPRT). nih.gov These nucleotide analogues can then inhibit enzymes like PRPP amidotransferase, the rate-limiting enzyme in de novo purine synthesis. nih.gov This inhibition leads to a depletion of the cellular pools of purine nucleotides, which are essential for DNA and RNA synthesis. nih.gov

Furthermore, some purine analogues can be converted to their corresponding deoxyribonucleoside triphosphates and subsequently incorporated into DNA. This incorporation can lead to DNA damage and trigger apoptosis. nih.gov Similarly, incorporation into RNA can affect its synthesis and function. taylorandfrancis.com The cytotoxicity of many purine analogues is believed to result from a combination of these mechanisms, including the inhibition of purine nucleotide synthesis and the disruption of nucleic acid function. taylorandfrancis.com

Antioxidant Activity and Related Biological Effects

Some purine alkaloids have been reported to possess antioxidant properties. nih.gov The antioxidant capacity of these molecules can be attributed to their ability to scavenge free radicals and modulate cellular antioxidant defense systems. The evaluation of antioxidant activity can be performed using various in vitro and in vivo models. nih.gov

Studies on other classes of nitrogen-containing heterocyclic compounds, such as pyrimidinium betaines, have shown that they can act as DPPH radical scavengers. medcraveonline.com The antioxidant activity of these compounds was found to be dependent on their concentration and the reaction time. medcraveonline.com While these findings are on related heterocyclic systems, direct experimental evidence for the antioxidant activity of this compound is not extensively reported in the scientific literature. Therefore, its potential antioxidant effects remain to be experimentally validated.

Preclinical Translational Research and in Vivo Efficacy of 7 Ethyl 7h Purin 6 Amine Derived Compounds

In Vitro Pharmacological Profiling and Efficacy Assays

The in vitro evaluation of compounds derived from 7-Ethyl-7H-purin-6-amine serves as a foundational step in determining their therapeutic potential. This profiling involves a battery of assays designed to assess their effects on cell viability, specific molecular targets, and pathogenic replication, as well as their interaction with the immune system.

The initial screening of novel purine (B94841) analogues often involves assessing their general cytotoxicity and specific antiproliferative activity against various human cancer cell lines. These assays are crucial for identifying compounds with potential as antineoplastic agents. nih.govresearchgate.net

Derivatives of this compound, as part of the broader class of substituted purines, have been evaluated for their ability to inhibit the growth of cancer cells. For instance, studies on 2,6,9-trisubstituted purine derivatives have demonstrated significant cytotoxic effects. In one study, compound 7h , a 2,6,9-trisubstituted purine, showed high potency and selectivity against several cancer cell lines, including HL-60 (leukemia), with an IC50 value of 0.40 µM. semanticscholar.org This compound was found to be almost 250 times more selective than the conventional chemotherapy drug cisplatin (B142131) against the MRC-5 normal cell line, highlighting its potential for a favorable therapeutic window. semanticscholar.org

Similarly, various 6,9-disubstituted purine analogs have shown promising cytotoxic activities against liver (Huh7), colon (HCT116), and breast (MCF7) carcinoma cell lines, with IC50 values in the low micromolar to nanomolar range. nih.gov Specifically, a derivative featuring a 6-(4-(4-trifluoromethylphenyl)piperazine moiety exhibited an IC50 value between 0.08-0.13 µM on Huh7 cells. nih.gov Another study on thiosubstituted purines found that 2-chloro-7-methyl-6-pyrrolidinobutynylthiopurine was highly potent against glioblastoma (SNB-19) and melanoma (C-32) cell lines, with EC50 values of 5.00 µg/ml and 7.58 µg/ml, respectively, comparable to cisplatin. nih.gov

The antiproliferative activity of these compounds is often evaluated using assays like the MTT or SRB assays, which measure cell viability. nih.govresearchgate.net The general mechanism for many purine analogues involves interference with DNA synthesis, leading to the inhibition of cell division and the induction of apoptosis (programmed cell death). wikipedia.org

Table 1: Antiproliferative Activity of Selected Purine Derivatives

| Compound Class | Specific Derivative | Cancer Cell Line | Potency (IC50/EC50) | Reference |

|---|---|---|---|---|

| 2,6,9-Trisubstituted Purine | Compound 7h | HL-60 (Leukemia) | 0.40 µM | semanticscholar.org |

| 6,9-Disubstituted Purine | 6-(4-(4-trifluoromethylphenyl)piperazine) analog | Huh7 (Liver) | 0.08-0.13 µM | nih.gov |

| Thiosubstituted Purine | 2-chloro-7-methyl-6-pyrrolidinobutynylthiopurine | SNB-19 (Glioblastoma) | 5.00 µg/ml | nih.gov |

| Thiosubstituted Purine | 2-chloro-7-methyl-6-pyrrolidinobutynylthiopurine | C-32 (Melanoma) | 7.58 µg/ml | nih.gov |

| Purine/Pteridine-based | Compound 5a | Pancreatic, Breast, Colon, Lung | GI50 = 38 nM | mdpi.com |

Many purine analogues exert their therapeutic effects by inhibiting specific enzymes that are critical for cell growth or viral replication. nih.gov Assays to determine enzyme inhibition are therefore a cornerstone of preclinical profiling.

Derivatives of this compound are often designed as inhibitors of protein kinases, a family of enzymes frequently deregulated in cancer. researchgate.net For example, purine/pteridine-based compounds have been developed as dual inhibitors of EGFR and BRAFV600E, two kinases implicated in various cancers. mdpi.com Functional assays measure the ability of these compounds to block the enzymatic activity, often reported as an IC50 value.

Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assays are a powerful tool for studying enzyme inhibition and molecular interactions in a high-throughput format. bmglabtech.commdpi.com This method can determine the binding kinetics of inhibitors to their target kinase. bmglabtech.com The principle involves a competitive binding assay where a fluorescent tracer known to bind the kinase competes with the unlabeled inhibitor compound. The resulting change in the FRET signal provides detailed information about the inhibitor's association and dissociation rates. bmglabtech.comnih.gov Such assays are advantageous because they are more convenient, safer, and often more sensitive than traditional radioisotope-based methods. nih.gov

Beyond kinases, purine analogues have been shown to inhibit other enzymes like topoisomerase II, which is essential for managing DNA tangles during replication. aacrjournals.org An S6-substituted thioguanine analogue, NSC35866, was identified as a catalytic inhibitor of human topoisomerase IIα, acting by inhibiting the enzyme's ATPase activity. aacrjournals.org

Purine analogues are a well-established class of antiviral agents, and derivatives of this compound are investigated for their potential to combat viral infections. auburn.edu The primary in vitro method for quantifying a compound's antiviral efficacy is the viral titer reduction assay, also known as a virus yield reduction assay. creative-diagnostics.com

This procedure involves infecting a cell culture with a virus in the presence of the test compound. After an incubation period that allows for viral replication, the amount of new infectious virus particles (progeny virus) produced is measured and compared to an untreated control. creative-diagnostics.com The viral titer can be quantified using methods like the plaque assay or by determining the 50% tissue culture infective dose (TCID50). creative-diagnostics.com

For example, a series of 6-methyl-7-substituted-7-deaza purine nucleoside analogs were evaluated for their activity against influenza A virus strains H1N1 and H3N2. nih.gov From these viral inhibition assays, compound 5z emerged as particularly potent, with IC50 values of 3.95 µM and 3.61 µM for H1N1 and H3N2, respectively. nih.gov Similarly, the N-7-substituted acyclic nucleoside analog S2242 (2-amino-7-[(1,3-dihydroxy-2-propoxy)methyl]purine) was found to be a potent inhibitor of several herpesviruses, including human cytomegalovirus (HCMV), with a 50% effective concentration (EC50) of 0.04 to 0.1 µg/ml. nih.gov The efficacy of these compounds is often determined by their ability to be metabolized within the host cell into forms that inhibit viral polymerases, thus halting viral RNA or DNA synthesis. nih.gov

Table 2: Antiviral Activity of Selected Purine Analogs

| Compound Class | Specific Derivative | Target Virus | Potency (IC50/EC50) | Reference |

|---|---|---|---|---|

| 7-deaza Purine Nucleoside | Compound 5z | Influenza A (H1N1) | 3.95 µM | nih.gov |

| 7-deaza Purine Nucleoside | Compound 5z | Influenza A (H3N2) | 3.61 µM | nih.gov |

| N-7-substituted Acyclic Nucleoside | S2242 | Human Cytomegalovirus (HCMV) | 0.04 - 0.1 µg/ml | nih.gov |

| N-7-substituted Acyclic Nucleoside | S2242 | Varicella-zoster virus | 0.01 - 0.02 µg/ml | nih.gov |

Purine analogues can exert significant effects on the immune system, a property that can be both a therapeutic mechanism and a source of side effects. nih.govnih.gov Therefore, evaluating the immunological response to this compound derivatives is critical. These compounds can act as immunosuppressive or immunomodulatory agents. wikipedia.org

Recent studies have shown that some adenosine (B11128) analogs, which share the core purine structure, possess immunomodulatory properties that contribute to their antiviral function. embopress.orglsuhsc.edu These effects may be mediated through interactions with adenosine receptors, such as the A2A receptor (A2AR), which is involved in regulating immune responses. embopress.org By acting as antagonists to A2AR, these compounds can boost antiviral immune responses, for example, by enhancing the function of CD8+ T-cells. lsuhsc.edu

In vitro assays to evaluate these effects can include measuring the production of cytokines, which are signaling molecules that orchestrate the immune response. For instance, studies have shown that high intake of purines and their derivatives can be associated with changes in the levels of inflammatory cytokines like IFN-γ and TNF-α. nih.gov In vitro experiments can assess whether a compound stimulates or suppresses the release of specific cytokines (e.g., IL-6, IFN-γ) from immune cells like lymphocytes, providing insight into its pro- or anti-inflammatory potential. nih.govnih.gov

In Vivo Pharmacological Studies in Animal Models

Following promising in vitro results, candidate compounds advance to in vivo studies in animal models to assess their efficacy in a complex biological system.

To evaluate the anticancer potential of purine derivatives in a living organism, researchers typically use preclinical animal models, most commonly mouse xenograft models. nih.gov In these models, human cancer cells are implanted into immunocompromised mice, where they form tumors. The mice are then treated with the test compound to determine its effect on tumor growth. nih.gov

Studies have demonstrated the in vivo efficacy of purine antimetabolites. For example, novel inhibitors of the purine biosynthetic enzyme AICARFT have shown significant growth inhibition in breast and lung cancer xenograft models. nih.gov These in vivo studies are essential to confirm that the antiproliferative activity observed in cell cultures translates into a tangible therapeutic benefit in a whole-animal system. The primary endpoint in these studies is often the reduction in tumor volume or an increase in survival time compared to untreated control animals.

Evaluation of Antimycobacterial Efficacy in Infected Murine Models

The in vivo efficacy of novel antimycobacterial agents is commonly evaluated in murine models of tuberculosis. These models are crucial for understanding the potential therapeutic effect of a compound under physiological conditions. Standard laboratory mouse strains, such as BALB/c or C57BL/6, are typically infected with a virulent strain of Mycobacterium tuberculosis, such as H37Rv, to establish a pulmonary infection that mimics human tuberculosis.

The primary endpoint in these studies is the reduction in bacterial burden in the lungs and sometimes other organs like the spleen and liver, compared to untreated control animals. This is quantified by counting colony-forming units (CFU) after a defined treatment period. While specific data for this compound is not available, research on other purine analogs has demonstrated the potential of this class of compounds as antimycobacterial agents nih.govnih.gov. The evaluation of such compounds typically involves administering the investigational drug at various doses and comparing its efficacy to first-line anti-tuberculosis drugs like isoniazid (B1672263) or rifampicin.

No specific in vivo efficacy data for this compound was found in the searched literature. The following table is a representative example of how such data would be presented.

Table 1: Example of Antimycobacterial Efficacy Data in a Murine Model

| Treatment Group | Mean Log10 CFU/Lung (± SD) |

|---|---|

| Untreated Control | 6.5 (± 0.4) |

| Isoniazid (25 mg/kg) | 4.2 (± 0.3) |

| This compound Derivative (Hypothetical) | Data Not Available |

Systemic Exposure and Metabolic Disposition

Understanding the systemic exposure and metabolic fate of a new chemical entity is a critical component of preclinical development. These studies help to predict the pharmacokinetic profile of the compound in humans and to identify potential drug-drug interactions or the formation of active or toxic metabolites.

In Vitro Metabolic Stability in Hepatic Systems

The metabolic stability of a compound is often first assessed using in vitro systems, most commonly liver microsomes or hepatocytes from different species, including humans, rats, and mice. srce.hrprotocols.ioenamine.net These systems contain the primary enzymes responsible for drug metabolism, particularly the cytochrome P450 (CYP) family.

In these assays, the test compound is incubated with the hepatic preparation, and the rate of its disappearance is monitored over time using analytical techniques like liquid chromatography-mass spectrometry (LC-MS). From this data, key parameters such as the in vitro half-life (t½) and intrinsic clearance (CLint) can be calculated. protocols.ioenamine.net A compound with high metabolic stability will have a longer half-life and lower clearance, suggesting it may persist longer in the body after administration. Conversely, a compound that is rapidly metabolized will have a short half-life and high clearance. This information is vital for predicting the in vivo clearance and potential dosing regimens.

Specific data on the in vitro metabolic stability of this compound in hepatic systems was not found in the reviewed literature. The table below illustrates the typical format for presenting such data.

Table 2: Example of In Vitro Metabolic Stability Data in Liver Microsomes

| Compound | Species | In Vitro Half-life (t½, min) | Intrinsic Clearance (CLint, µL/min/mg protein) |

|---|---|---|---|

| Verapamil (Control) | Human | 15 | 92.4 |

| Verapamil (Control) | Mouse | 8 | 173.3 |

| This compound (Hypothetical) | Human | Data Not Available | Data Not Available |

| This compound (Hypothetical) | Mouse | Data Not Available | Data Not Available |

Advanced Computational and in Silico Approaches in the Study of 7 Ethyl 7h Purin 6 Amine

Molecular Docking and Ligand-Protein Interaction Prediction

Molecular docking is a computational technique that predicts the preferred orientation of a molecule when bound to a larger molecule, such as a protein. This method is instrumental in understanding the binding mode of 7-Ethyl-7H-purin-6-amine to potential biological targets.

Detailed research findings from studies on analogous purine (B94841) derivatives suggest that this compound could be a candidate for targeting protein kinases, which are crucial in cell signaling and are often dysregulated in diseases like cancer. For instance, molecular docking studies of similar purine-based compounds have been used to investigate their interactions with the ATP-binding sites of cyclin-dependent kinases (CDKs) and other kinases like EGFR and BRAF V600E. mdpi.comresearchgate.netfrontiersin.org

The docking process for this compound would involve preparing a 3D structure of the ligand and the target protein. The ethyl group at the N7 position is of particular interest as it can influence the compound's orientation within the binding pocket, potentially leading to specific interactions that enhance binding affinity and selectivity. The purine core is expected to form key hydrogen bonds with the hinge region of the kinase, a common interaction for ATP-competitive inhibitors. nih.gov The exocyclic amine group at the C6 position can also participate in crucial hydrogen bonding interactions.

Illustrative Data from Molecular Docking of this compound with a Hypothetical Kinase Target:

| Parameter | Value | Interacting Residues |

|---|---|---|

| Binding Energy (kcal/mol) | -8.5 | Leu83, Glu81 |

| Hydrogen Bonds | 2 | Val18, Ala144 |

These predicted interactions provide a structural basis for the compound's potential inhibitory activity and guide the design of more potent analogs.

Molecular Dynamics Simulations for Conformational Landscape Analysis

While molecular docking provides a static picture of the ligand-protein interaction, molecular dynamics (MD) simulations offer a dynamic view, revealing the conformational changes of both the ligand and the protein over time. MD simulations are crucial for assessing the stability of the docked pose and understanding the flexibility of the ligand within the binding site.

Furthermore, MD simulations can help in identifying key residues that are critical for the binding of this compound, which can be later validated through site-directed mutagenesis experiments. The insights gained from MD simulations are valuable for understanding the conformational landscape of the ligand-protein complex and for refining the design of new inhibitors with improved binding affinities.

Quantum Chemical Calculations (e.g., Density Functional Theory)

Quantum chemical calculations, such as Density Functional Theory (DFT), are powerful tools for investigating the electronic properties of molecules. nrel.gov These calculations can provide insights into the geometry, electronic structure, and reactivity of this compound.

DFT can be used to determine the optimized geometry of the molecule and to calculate various electronic descriptors, such as the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) energies. The HOMO-LUMO energy gap is an indicator of the molecule's chemical reactivity and stability. For this compound, a smaller HOMO-LUMO gap might suggest higher reactivity and potential for biological activity.

Moreover, DFT calculations can be used to compute the electrostatic potential map of the molecule, which illustrates the charge distribution and helps in identifying regions that are prone to electrophilic or nucleophilic attack. This information is valuable for understanding the non-covalent interactions, such as hydrogen bonding and electrostatic interactions, that this compound can form with its biological target.

Illustrative Quantum Chemical Properties of this compound:

| Property | Calculated Value |

|---|---|

| HOMO Energy | -6.2 eV |

| LUMO Energy | -1.8 eV |

| HOMO-LUMO Gap | 4.4 eV |

Pharmacophore Modeling and Ligand-Based Drug Design

Pharmacophore modeling is a crucial aspect of ligand-based drug design, especially when the 3D structure of the biological target is unknown. mdpi.com A pharmacophore model represents the essential steric and electronic features that are necessary for a molecule to exert a specific biological activity.

For this compound, a pharmacophore model can be developed based on a set of known active molecules that target a particular receptor. This model would typically include features such as hydrogen bond donors, hydrogen bond acceptors, hydrophobic regions, and aromatic rings. The ethyl group at the N7 position could be represented as a hydrophobic feature in the pharmacophore model.

Once a pharmacophore model is generated, it can be used as a 3D query to screen large chemical databases to identify novel compounds with similar features and potentially similar biological activity. This approach facilitates the discovery of new chemical scaffolds that could be optimized to develop potent and selective inhibitors.

In Silico Prediction of Biological Properties and Target Identification

In silico methods play a vital role in predicting the biological properties of a compound and in identifying its potential biological targets. Various computational tools and databases can be used to predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of this compound. researchgate.net These predictions are essential for assessing the drug-likeness of the compound and for identifying potential liabilities early in the drug discovery process.

Target identification can be performed using inverse docking approaches, where the compound is docked against a library of known protein structures to identify potential binding partners. nih.gov This can help in identifying novel targets for this compound and in understanding its mechanism of action. Bioinformatics platforms can further analyze the identified targets to predict the biological pathways and processes that might be modulated by the compound.

Illustrative Predicted ADMET Properties for this compound:

| Property | Prediction |

|---|---|

| Human Intestinal Absorption | High |

| BBB Penetration | Low |

| CYP2D6 Inhibition | Non-inhibitor |

These in silico predictions provide a comprehensive profile of this compound, guiding its further development as a potential therapeutic agent.

Future Directions and Emerging Research Avenues for 7 Ethyl 7h Purin 6 Amine in Biomedical Science

Rational Design and Synthesis of Next-Generation Analogues

The rational design of next-generation analogues of purine (B94841) compounds is a cornerstone of modern medicinal chemistry. This process typically involves computational modeling and structure-activity relationship (SAR) studies to predict how modifications to a parent compound will affect its biological activity. For purine analogues, modifications often focus on the N7 and C6 positions to enhance target specificity and improve pharmacokinetic properties.

However, there is a notable absence of published research detailing the rational design and synthesis of next-generation analogues specifically derived from 7-Ethyl-7H-purin-6-amine. While general methods for the synthesis of purine derivatives are well-established, the specific strategies for modifying the ethyl group at the N7 position or the amine at the C6 position of this particular compound have not been described. Future research in this area would necessitate initial screening to identify any biological activity of the parent compound, which would then inform the rational design of new analogues.

Exploration of Novel Therapeutic Indications and Untapped Biological Targets

The therapeutic potential of purine analogues spans a wide range of diseases, including cancer, viral infections, and autoimmune disorders. These compounds often act as antimetabolites or modulators of key enzymes and receptors. Identifying novel therapeutic indications and biological targets for a new compound is a critical step in its development.

Currently, there are no publicly available studies that have investigated the therapeutic indications or biological targets of this compound. The scientific community has yet to report on the pharmacological profile of this specific molecule. Future exploration would require a series of in vitro and in vivo studies to determine if this compound exhibits any cytotoxic, antiviral, or immunomodulatory effects. Such studies would be the first step in uncovering its potential therapeutic applications and identifying its mechanism of action.

Integration of Multi-Omics and Systems Biology Approaches

Multi-omics and systems biology offer a holistic approach to understanding the complex interactions of a drug within a biological system. By integrating data from genomics, proteomics, and metabolomics, researchers can gain a comprehensive view of a compound's mechanism of action and its effects on cellular pathways.

The application of multi-omics and systems biology approaches to the study of this compound has not been reported. There is no available data on how this compound may alter the proteome, metabolome, or transcriptome of cells or organisms. Future research utilizing these powerful techniques would be invaluable in elucidating the biological effects of this compound, potentially revealing novel targets and pathways that could be exploited for therapeutic benefit.

Development of Advanced Delivery Systems for Purine-Based Compounds

Advanced drug delivery systems, such as nanoparticles and liposomes, are often employed to improve the solubility, stability, and targeted delivery of therapeutic agents. For purine-based compounds, these systems can help to overcome challenges such as poor bioavailability and off-target toxicity.

There is no literature describing the development of advanced delivery systems specifically for this compound. Research in this area would be contingent on the discovery of a therapeutic application for the compound. Should this compound demonstrate promising biological activity, the development of tailored delivery systems could be a crucial step in translating these preclinical findings into a viable therapeutic.

Translation of Preclinical Findings into Clinical Development Prospects

The translation of preclinical findings into clinical development is a long and rigorous process that involves extensive testing for safety and efficacy. This journey begins with promising in vitro and in vivo data, which then supports the initiation of clinical trials in humans.

As there are no published preclinical studies on this compound, its prospects for clinical development are currently non-existent. The necessary foundational research to establish a biological rationale for its use in a clinical setting has not been performed. The path to clinical development for this compound would first require a significant body of preclinical evidence demonstrating its potential to address an unmet medical need.

常见问题

Q. What are the established synthetic routes for 7-Ethyl-7H-purin-6-amine, and how is purity validated?

- Methodological Answer : Synthesis typically involves alkylation of adenine derivatives (e.g., substituting the 7-position hydrogen with an ethyl group via nucleophilic substitution). For purity validation:

- HPLC with UV detection (λ = 260 nm) is used to assess chromatographic homogeneity .

- 1H/13C NMR confirms structural integrity by verifying ethyl group integration (e.g., triplet for CH3 at δ ~1.3 ppm and quartet for CH2 at δ ~4.0 ppm) .

- Mass spectrometry (MS) ensures molecular weight consistency (expected [M+H]+ = 164.15 g/mol) .

Q. Which spectroscopic techniques are essential for characterizing this compound?

- Methodological Answer :

- 1H/13C NMR : Assigns proton and carbon environments, distinguishing between purine ring protons (δ 7.8–8.5 ppm) and ethyl substituents .

- IR spectroscopy : Identifies NH2 stretching (~3400 cm⁻¹) and aromatic C=N/C=C vibrations (~1600 cm⁻¹) .

- UV-Vis spectroscopy : Confirms π→π* transitions in the purine core (λmax ~260 nm) .

Advanced Research Questions

Q. How can molecular dynamics (MD) simulations predict the stability of this compound under physiological conditions?

- Methodological Answer :

- 3D structure preparation : Use tools like Gaussian or GROMACS to optimize geometry and assign partial charges .

- Solvent modeling : Simulate in explicit water (TIP3P model) at 310 K and 1 atm to mimic physiological conditions .

- Key metrics : Analyze RMSD (backbone stability <2 Å) and hydrogen bonding between the ethyl group and solvent .

- Validation : Compare simulated vibrational spectra with experimental IR data to confirm accuracy .

Q. How to address discrepancies in reported biological activity data for this compound?

- Methodological Answer :

- Control standardization : Ensure consistent cell lines (e.g., HEK293 vs. HeLa) and assay conditions (pH, temperature) .

- Dose-response validation : Use IC50/EC50 curves with ≥3 technical replicates to minimize variability .

- Meta-analysis : Apply statistical tools (e.g., RevMan) to aggregate data, identifying outliers via funnel plots .

- Mechanistic studies : Probe off-target effects using kinase profiling panels or CRISPR screens .

Q. What analytical strategies ensure precise quantification of this compound in biological matrices?

- Methodological Answer :

- Sample preparation : Protein precipitation (acetonitrile) followed by SPE (C18 cartridges) to remove lipids/proteins .

- LC-MS/MS : Use a reverse-phase column (C18, 2.6 µm) with MRM transitions (e.g., 164→136 m/z for quantification) .

- Calibration : Spike matrix-matched standards to correct for ion suppression/enhancement .

- LOQ validation : Achieve ≤10% RSD at 1 ng/mL via inter-day precision tests .

Data Contradiction & Experimental Design

Q. How to resolve conflicting melting point reports for this compound?

- Methodological Answer :

- DSC analysis : Perform differential scanning calorimetry at 5°C/min under nitrogen to minimize decomposition .

- Recrystallization : Compare melting points from solvents (e.g., ethanol vs. DMSO) to assess polymorphism .

- Purity correlation : Cross-validate with HPLC purity (>98%) to rule out impurity-driven discrepancies .

Q. What experimental design principles optimize yield in this compound synthesis?

- Methodological Answer :

- Reagent selection : Use ethyl iodide (vs. bromide) for higher reactivity in polar aprotic solvents (e.g., DMF) .

- Temperature control : Maintain 60–70°C to balance reaction rate and byproduct formation .

- Workup optimization : Extract with ethyl acetate (3× volumes) and dry over MgSO4 to maximize recovery .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。